



# Application Notes and Protocols for Sabatolimab (MBG453) in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MS453    |           |
| Cat. No.:            | B1150128 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sabatolimab, also known as MBG453, is a humanized monoclonal antibody that targets the T-cell immunoglobulin and mucin domain-3 (TIM-3) receptor.[1][2][3] TIM-3 is an immune checkpoint protein expressed on various immune cells, including T-cells, as well as on leukemic stem cells.[4][5][6] By blocking TIM-3, Sabatolimab is designed to restore the antitumor activity of the immune system and directly target cancer cells. This document provides an overview of the preclinical and clinical investigations of Sabatolimab in combination with other chemotherapy agents, along with representative experimental protocols. It is important to note that the development of Sabatolimab was discontinued by Novartis after a Phase 3 trial in patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) did not meet its primary endpoint of overall survival.[7]

## **Mechanism of Action**

Sabatolimab functions through a dual mechanism of action. Firstly, it blocks the interaction between TIM-3 and its ligands, such as phosphatidylserine (PtdSer) and galectin-9, thereby preventing TIM-3-mediated immune suppression and reactivating anti-tumor immunity.[1][5][6] Secondly, by binding to TIM-3 expressed on the surface of leukemic stem cells, it may directly inhibit their self-renewal and proliferation.[4]



### Methodological & Application

Check Availability & Pricing

The TIM-3 signaling pathway plays a crucial role in immune regulation. Upon ligand binding, TIM-3 becomes phosphorylated, leading to the recruitment of downstream signaling molecules that ultimately suppress T-cell activation and cytokine production. By inhibiting this interaction, Sabatolimab aims to reverse this immunosuppressive signal.



Antigen Presenting Cell / Tumor Cell Galectin-9 Sabatolimab МНС (Ligand) (MBG453) Antigen Presentation Binding **Blocks Binding** T-Cell **TCR TIM-3 Receptor** Recruits SHP-1/2 CD3 Dephosphorylates Lck **Inhibits** ZAP70

TIM-3 Signaling Pathway and Mechanism of Action of Sabatolimab

Click to download full resolution via product page

Caption: TIM-3 signaling and Sabatolimab's mechanism.



# **Combination Therapy Rationale**

The combination of Sabatolimab with other chemotherapy agents is based on the premise of a synergistic anti-tumor effect. Hypomethylating agents (HMAs) like decitabine and azacitidine have been shown to upregulate the expression of immune checkpoint proteins on cancer cells, potentially making them more susceptible to checkpoint inhibitors like Sabatolimab.[8]

# **Clinical Data Summary**

Sabatolimab has been evaluated in several clinical trials in combination with other agents for the treatment of hematological malignancies and solid tumors. The following tables summarize key findings from these studies.

Table 1: Sabatolimab in Combination with Hypomethylating Agents (HMAs) in AML and HR-MDS

| Parameter                                     | Newly Diagnosed<br>AML (n=34) | High-Risk MDS<br>(n=35) | Reference |
|-----------------------------------------------|-------------------------------|-------------------------|-----------|
| Overall Response<br>Rate (ORR)                | 41.2%                         | 62.9%                   |           |
| Complete Remission (CR)                       | 8 (23.5%)                     | 8 (22.9%)               |           |
| CR with incomplete hematologic recovery (CRi) | 3 (8.8%)                      | N/A                     | _         |
| Marrow CR (mCR)                               | N/A                           | 8 (22.9%)               |           |
| Partial Remission<br>(PR)                     | 3 (8.8%)                      | N/A                     | _         |
| Median Time to<br>Response                    | 2.1 months                    | 2.0 months              | _         |
| Estimated 6-month  Duration of Response       | 85.1%                         | 90%                     |           |



Table 2: Sabatolimab in Combination with Spartalizumab

in Advanced Solid Tumors

| Parameter                                       | Combination Therapy<br>(n=86)                                                                                                           | Reference |
|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Partial Response (PR)                           | 5 (6%)                                                                                                                                  | [1]       |
| Disease Control Rate (DCR)                      | Not Reported                                                                                                                            |           |
| Tumor Types with PR                             | Colorectal cancer (n=2), non-<br>small cell lung cancer (n=1),<br>malignant perianal melanoma<br>(n=1), small cell lung cancer<br>(n=1) | [1]       |
| Most Common Treatment-<br>Related Adverse Event | Fatigue (15%)                                                                                                                           | [1]       |

# **Experimental Protocols**

Detailed protocols for preclinical studies involving Sabatolimab are not extensively published. However, based on the methodologies described in the literature, the following are representative protocols for key in vitro assays.

# Protocol 1: In Vitro Immune Cell-Mediated Tumor Cell Killing Assay

This protocol is a representative workflow for assessing the ability of Sabatolimab to enhance T-cell-mediated killing of tumor cells in a co-culture system, as described in preclinical studies. [5][6]





Click to download full resolution via product page

Caption: A representative experimental workflow.



#### Materials:

- TIM-3 expressing tumor cell line (e.g., THP-1)
- Healthy donor peripheral blood mononuclear cells (PBMCs)
- Sabatolimab (MBG453)
- Chemotherapy agent of interest (e.g., Decitabine)
- Cell culture medium (e.g., RPMI-1640) with 10% FBS
- Live-cell apoptosis imaging reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Reagent)
- 96-well flat-bottom cell culture plates
- Live-cell imaging system (e.g., IncuCyte® S3)

#### Procedure:

- Tumor Cell Seeding:
  - Culture TIM-3 expressing tumor cells to ~80% confluency.
  - $\circ$  Harvest and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu$ L of culture medium.
  - Allow cells to adhere overnight at 37°C, 5% CO2.
- Effector Cell Preparation:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Activate PBMCs with anti-CD3/CD28 antibodies and IL-2 for 48-72 hours.
- Assay Setup:



- Carefully remove the medium from the tumor cell plate.
- Add 50 μL of fresh medium containing the apoptosis detection reagent at the manufacturer's recommended concentration.
- Prepare serial dilutions of Sabatolimab, the chemotherapy agent, and their combination in culture medium. Add 50 μL of these treatment solutions to the respective wells.
- Add 100 μL of the activated PBMCs to the wells at the desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
- Data Acquisition and Analysis:
  - Place the plate into the live-cell imaging system and acquire images every 2-4 hours for 72 hours.
  - Analyze the images to quantify the number of apoptotic tumor cells (fluorescent objects)
     per well over time.
  - Calculate the percentage of specific cell killing for each treatment condition compared to the untreated control.

# Protocol 2: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol is a representative workflow for assessing the ability of Sabatolimab to mediate the phagocytosis of tumor cells by macrophages.

#### Materials:

- TIM-3 expressing tumor cell line (e.g., Raji, engineered to overexpress TIM-3)
- Macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA)
- Sabatolimab (MBG453)
- pH-sensitive fluorescent dye for labeling target cells (e.g., pHrodo™ Red Zymosan Bioparticles™)



- 96-well plates
- Fluorescence microscope or plate reader

#### Procedure:

- Target Cell Labeling:
  - Label the TIM-3 expressing tumor cells with a pH-sensitive fluorescent dye according to the manufacturer's instructions. This dye fluoresces brightly in the acidic environment of the phagosome.
- Macrophage Preparation:
  - Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
- ADCP Assay:
  - Wash the differentiated macrophages to remove PMA.
  - Add the fluorescently labeled target cells to the macrophages at a suitable ratio (e.g., 2:1).
  - Add Sabatolimab or an isotype control antibody at various concentrations.
  - Incubate the co-culture for 4-6 hours at 37°C.
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
  - An increase in fluorescence indicates phagocytosis of the target cells.
  - Quantify the ADCP activity as the percentage of phagocytosis relative to a positive control.

# Conclusion



Sabatolimab (MBG453) has been investigated as a promising anti-TIM-3 immunotherapy, particularly in combination with hypomethylating agents for hematological malignancies. While early-phase clinical trials showed encouraging response rates, the subsequent failure of a pivotal Phase 3 study led to the discontinuation of its development. The information and protocols provided here are intended to serve as a resource for researchers interested in the biology of TIM-3 and the development of novel immunotherapies. The data underscores the complexities of targeting the tumor microenvironment and the challenges in translating promising preclinical findings into clinical success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sartorius.com [sartorius.com]
- 2. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Killing | Sartorius [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Sabatolimab (MBG453) in Combination Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150128#ms453-in-combination-with-other-chemotherapy-agents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com